molecular formula C8H12N2O B1274641 3-tert-Butyl-1H-pyrazole-4-carbaldehyde CAS No. 1001020-17-2

3-tert-Butyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B1274641
CAS No.: 1001020-17-2
M. Wt: 152.19 g/mol
InChI Key: JQCJTNPAWAQSFC-UHFFFAOYSA-N
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Description

3-tert-Butyl-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C8H12N2O and a molecular weight of 152.2 g/mol . It is a pyrazole derivative, characterized by the presence of a tert-butyl group at the 3-position and an aldehyde group at the 4-position of the pyrazole ring. This compound is used in various chemical research and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-Butyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of tert-butyl hydrazine with an appropriate aldehyde or ketone precursor. One common method involves the cyclization of tert-butyl hydrazine with a diketone or a β-keto ester under acidic or basic conditions to form the pyrazole ring. The aldehyde group can then be introduced through formylation reactions using reagents such as Vilsmeier-Haack reagent or by oxidation of a corresponding alcohol.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These processes often utilize optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts, to achieve high yields and purity. The compound is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-tert-Butyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles.

Major Products Formed

    Oxidation: 3-tert-Butyl-1H-pyrazole-4-carboxylic acid.

    Reduction: 3-tert-Butyl-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

3-tert-Butyl-1H-pyrazole-4-carbaldehyde is used in a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex pyrazole derivatives and heterocyclic compounds.

    Biology: In the study of enzyme inhibitors and as a ligand in coordination chemistry.

    Medicine: As a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-tert-Butyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The aldehyde group can form covalent bonds with nucleophilic residues in the enzyme, leading to inhibition. In coordination chemistry, the pyrazole ring can act as a ligand, coordinating with metal ions to form stable complexes.

Comparison with Similar Compounds

Similar Compounds

  • 3-tert-Butyl-1H-pyrazole-4-carboxylic acid
  • 3-tert-Butyl-1H-pyrazole-4-methanol
  • 3-tert-Butyl-1H-pyrazole

Uniqueness

3-tert-Butyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of both a tert-butyl group and an aldehyde group on the pyrazole ring. This combination of functional groups imparts distinct reactivity and properties, making it a valuable intermediate in organic synthesis and research. The aldehyde group allows for further functionalization, while the tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability.

Properties

IUPAC Name

5-tert-butyl-1H-pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-8(2,3)7-6(5-11)4-9-10-7/h4-5H,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQCJTNPAWAQSFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=NN1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10390247
Record name 3-tert-Butyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001020-17-2
Record name 3-tert-Butyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-tert-butyl-1H-pyrazole-4-carbaldehyde
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